3-(4-Bromophenyl)-1,3-diphenylpropan-1-one
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Overview
Description
3-(4-Bromophenyl)-1,3-diphenylpropan-1-one is an organic compound characterized by a bromophenyl group attached to a diphenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with diphenylpropanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and is conducted at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine atom, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or amine (NH₃) groups are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)-1,3-diphenylpropanoic acid
Reduction: 3-(4-Bromophenyl)-1,3-diphenylpropan-1-ol
Substitution: 3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one in treating diseases. Its derivatives are being evaluated for their efficacy in various medical applications.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell wall synthesis.
Anticancer: Inhibits enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-1,3-diphenylpropan-1-one
3-(4-Nitrophenyl)-1,3-diphenylpropan-1-one
3-(4-Chlorophenyl)-1,3-diphenylpropan-1-one
Uniqueness: 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one stands out due to the presence of the bromine atom, which imparts unique reactivity compared to its methoxy, nitro, or chloro counterparts
Properties
CAS No. |
5472-01-5 |
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Molecular Formula |
C21H17BrO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H17BrO/c22-19-13-11-17(12-14-19)20(16-7-3-1-4-8-16)15-21(23)18-9-5-2-6-10-18/h1-14,20H,15H2 |
InChI Key |
WTKRBWMQAHGKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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